1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Overview
Description
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a compound that is part of the 1,2,3-triazole class, recognized for their presence in various bioactive molecules and their applications in chemistry.
Synthesis Analysis
- The synthesis of related 1,2,3-triazole derivatives often involves cycloaddition reactions or reactions with chloroacetyl ferrocene (Liu et al., 2010).
- Substitutions and modifications in the triazole ring are common in synthesis to generate diverse derivatives (Pokhodylo et al., 2009).
Molecular Structure Analysis
- X-ray crystallography is often used to determine the structure of triazole derivatives, providing insights into their molecular geometry and bonding (Inkaya et al., 2013).
- Studies often include density functional theory (DFT) to optimize molecular geometry and analyze vibrational frequencies (Ataol & Ekici, 2014).
Chemical Reactions and Properties
- Triazole compounds can undergo various chemical reactions, leading to a range of derivatives with diverse properties (Holla et al., 2005).
- The reactivity of the triazole ring is often exploited in synthesizing compounds with potential biological activities (Rashdan et al., 2021).
Physical Properties Analysis
- The physical properties of triazole derivatives are characterized using techniques like IR, NMR, and mass spectrometry (Ji et al., 2017).
- Properties such as thermal stability and crystalline structure are important for understanding the behavior of these compounds (Govindhan et al., 2017).
Chemical Properties Analysis
- Triazole derivatives exhibit a range of chemical properties, influenced by their molecular structure and substituents (Jawad et al., 2020).
- These properties are often studied in relation to potential applications in areas like corrosion inhibition and pharmaceuticals (Dong et al., 2012).
Scientific Research Applications
Corrosion Inhibition : A study by Jawad et al. (2020) synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and found it to be an effective corrosion inhibitor for mild steel in hydrochloric acid environments. The study highlighted the use of nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy for characterization and scanning electron microscopy (SEM) for analyzing the surface morphology of mild steel after corrosion inhibition. The inhibition efficiency reached 95.10% at specific concentrations, showcasing the potential of this compound in corrosion protection (Jawad et al., 2020).
Chemical Synthesis and Transformations : Pokhodylo et al. (2009) focused on the synthesis and transformation of derivatives of 1,2,3-triazole, such as 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones. The study involved the cycloaddition of arylazides to acetylacetone and explored various reactions and transformations of these compounds, suggesting their versatility in chemical synthesis (Pokhodylo et al., 2009).
Antimicrobial Activity : Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity. The study highlighted the potential of these compounds in the development of new antimicrobial agents, supported by various spectroscopic characterizations (Holla et al., 2005).
Antiviral Activity Against COVID-19 : Rashdan et al. (2021) conducted a study on 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-one and its derivatives for potential antiviral activity against COVID-19. The study used a structure-guided virtual screening approach to identify their effectiveness in inhibiting the main coronavirus protease, suggesting their potential in COVID-19 treatment (Rashdan et al., 2021).
Drug Discovery Building Blocks : Pokhodylo et al. (2021) discussed the synthesis of fully substituted (1H-1,2,3-triazol-4-yl)acetic acids from (1H-1,2,3-triazol-4-yl)ethanones, highlighting their potential as building blocks in drug discovery. The study compared practical methods of homologization and the Willgerodt-Kindler reaction, emphasizing the importance of these compounds in medicinal chemistry (Pokhodylo et al., 2021).
Future Directions
The future directions for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and its analogs could be in the development of new classes of antimicrobial agents . The increase in antibiotic resistance has encouraged researchers to search for new compounds, which are active against acute as well as chronic forms of diseases . Therefore, these compounds could serve as good lead compounds for further optimization and development of a newer antitubercular candidate .
properties
IUPAC Name |
1-(3-methyltriazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEAKYQSJVMRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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